molecular formula C10H6Cl3N3 B10762790 1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole

1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole

Cat. No.: B10762790
M. Wt: 274.5 g/mol
InChI Key: XGLHZTBDUXXHOM-UHFFFAOYSA-N
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Description

1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring and a dichlorophenyl group. It is often used in research due to its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole typically involves several steps:

Chemical Reactions Analysis

1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole undergoes various chemical reactions:

Scientific Research Applications

1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors, modulating their activity through binding interactions.

    Pathways Involved: It affects various biochemical pathways, including those related to cell signaling and metabolism, by inhibiting or activating specific enzymes[][5].

Comparison with Similar Compounds

1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLHZTBDUXXHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861249
Record name 1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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